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Compound of Interest

Compound Name:
Ethyl N-(2,6-

dimethylphenyl)carbamate

CAS No.: 35601-96-8

Cat. No.: B2425655

Get Quote

Introduction & Structural Context[1][2][3][4][5][6][7]
Ethyl N-(2,6-dimethylphenyl)carbamate (also known as Ethyl 2,6-xylidylcarbamate) is a

critical intermediate in the synthesis of amide-type local anesthetics (e.g., Lidocaine,

Bupivacaine analogs) and a structural congener to Mexiletine derivatives.[1] Its accurate

characterization is essential for monitoring reaction progress (acylation of 2,6-xylidine) and

quantifying impurities in pharmaceutical raw materials.

This guide provides a definitive protocol for the structural validation of this molecule using

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).[1]

The 2,6-dimethyl substitution pattern on the aromatic ring creates significant steric hindrance, a

feature that distinctly influences its spectral signature compared to non-substituted carbamates.

[1]
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The molecule consists of a lipophilic 2,6-dimethylphenyl (xylyl) head group linked to an ethyl

ester via a carbamate nitrogen.[1]

Molecular Formula:

[1]

Molecular Weight: 193.24 g/mol

Key Structural Features:

Plane of Symmetry: The 2,6-dimethyl substitution renders the aromatic protons at

positions 3 and 5 equivalent.[1]

Carbamate Linkage: The

moiety exhibits restricted rotation and distinct hydrogen bonding potential.[1]

Figure 1: Structural connectivity and functional domains of Ethyl N-(2,6-
dimethylphenyl)carbamate.[1]

Infrared Spectroscopy (FTIR) Protocol[3][6]
Objective: To confirm functional group identity, specifically distinguishing the carbamate

carbonyl and the secondary amine stretch.

Experimental Parameters
Instrument: ATR-FTIR (Attenuated Total Reflectance) is recommended over KBr pellets for

reproducibility and ease of handling.[1]

Crystal Material: Diamond or ZnSe.[1]

Resolution: 4 cm⁻¹.

Scans: 32 (sample) / 32 (background).[1]

Range: 4000 – 600 cm⁻¹.
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Spectral Interpretation
The steric bulk of the 2,6-dimethyl groups often prevents intermolecular hydrogen bonding

stacking seen in simpler carbamates, potentially sharpening the N-H band.[1]

Functional Group Frequency (cm⁻¹) Intensity Assignment Notes

N-H Stretch 3250 – 3350 Medium, Broad

Secondary

amide/carbamate N-

H.[1][2] Position shifts

with concentration (H-

bonding).

C-H (Aromatic) 3000 – 3100 Weak
Aromatic C-H

stretching.[1][3]

C-H (Aliphatic) 2900 – 2980 Medium

Methyl/Methylene

stretches from Ethyl

and Xylyl groups.[1]

C=O Stretch 1690 – 1720 Strong

Diagnostic Peak.

Carbamate carbonyl.

[1] Typically higher

freq. than amides,

lower than esters.

Amide II 1530 – 1550 Medium
N-H bending / C-N

stretching coupling.[1]

C-O-C Stretch 1220 – 1260 Strong
Asymmetric stretching

of the ester linkage.[1]

Validation Check: If the C=O peak appears below 1660 cm⁻¹, suspect hydrolysis to the urea

derivative or starting amine contamination.

Nuclear Magnetic Resonance (NMR) Protocol[3]
Objective: To map the carbon skeleton and confirm the ratio of aliphatic to aromatic protons.
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Sample Preparation[3]
Solvent: Chloroform-d (

) is the standard solvent (7.26 ppm ref).[1]

Note: Use DMSO-d6 only if N-H proton visibility is critical, as it minimizes exchange

broadening.

Concentration: 10-15 mg per 0.6 mL solvent.

Tube: 5mm high-precision NMR tube.

1H NMR Analysis (400 MHz, CDCl3)
The symmetry of the 2,6-dimethylphenyl group simplifies the aromatic region significantly.
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Proton
Environmen
t

Shift (δ,
ppm)

Multiplicity Integration
Coupling
(J)

Assignment

Ar-H

(Meta/Para)
7.00 – 7.15 Multiplet 3H -

H-3, H-4, H-5

on aromatic

ring.[1]

N-H 6.20 – 6.60 Broad Singlet 1H -

Exchangeabl

e carbamate

proton.[1]

O-CH₂- 4.15 – 4.25 Quartet 2H 7.1 Hz

Methylene of

ethyl group.

[1]

Ar-CH₃ 2.20 – 2.30 Singlet 6H -

Diagnostic.

Two

equivalent

methyls on

the ring.[1]

-CH₂-CH₃ 1.25 – 1.35 Triplet 3H 7.1 Hz

Terminal

methyl of

ethyl group.

[1]

Mechanistic Insight: The aromatic protons often appear as a tight multiplet or a "apparent

singlet" at lower fields because the chemical shift difference between the meta and para

protons is small.[1] The 2,6-methyl groups shield the NH proton less than expected due to the

twisted conformation required to relieve steric strain [1].

13C NMR Analysis (100 MHz, CDCl3)
Look for 8 distinct carbon signals due to symmetry.

Carbonyl (C=O): ~155.0 ppm (Deshielded carbamate carbon).[1]

Aromatic Ipso (C-N): ~135.0 ppm.
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Aromatic Ortho (C-Me): ~136.0 ppm (Quaternary).

Aromatic Meta/Para: ~128.0 ppm and ~126.0 ppm.[1]

O-CH₂: ~61.5 ppm.

Ar-CH₃: ~18.5 ppm (Ring methyls).

Ethyl-CH₃: ~14.5 ppm.

Workflow & Logic Diagram
The following diagram illustrates the decision matrix for characterizing this compound, ensuring

differentiation from common impurities like 2,6-xylidine (starting material) or diethyl carbonate

(reagent byproduct).

Crude Product
Ethyl N-(2,6-dimethylphenyl)carbamate

Step 1: ATR-FTIR
Check for C=O (1700 cm⁻¹)

C=O Present?

Step 2: 1H NMR (CDCl3)
Focus: 2.2 ppm (s) & 4.2 ppm (q)

Yes

Check Impurities:
2,6-Xylidine (No C=O, NH2 @ 3.5 ppm)

Diethyl Carbonate (No Ar-H)

No / Weak

Extra Peaks

VALIDATED STRUCTURE
Confirm Integration 6:3:2:3

Pattern Matches

Click to download full resolution via product page
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Figure 2: Logical workflow for spectroscopic validation and impurity exclusion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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